Isobutylene-13C4
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(113C)methyl(1,2,3-13C3)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=[13CH2])[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475344 | |
| Record name | Isobutylene-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.077 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705948-00-1 | |
| Record name | Isobutylene-13C4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 705948-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment of Isobutylene 13c4
Strategies for Selective Carbon-13 Enrichment within the Isobutylene (B52900) Framework
The primary strategy for the synthesis of Isobutylene-13C4, where all four carbon atoms are the 13C isotope, involves the construction of the molecule from precursors that are themselves fully enriched with carbon-13. This approach ensures that the final product has the desired isotopic composition. The key is to select a synthetic route where the carbon backbone of isobutylene is assembled from starting materials already containing the 13C label.
A common and effective strategy is the retrospective synthesis (retrosynthesis) of isobutylene to identify suitable 13C-labeled precursors. Isobutylene can be conceptually disconnected to reveal tert-butanol as a direct precursor. This tertiary alcohol can, in turn, be formed through the reaction of a methyl Grignard reagent with acetone. To achieve full 13C labeling in the final isobutylene, it is therefore necessary to utilize [13C3]acetone and a methyl Grignard reagent prepared from [13C]methyl iodide. This ensures that all four carbon atoms in the resulting tert-butanol skeleton are carbon-13.
Multi-Step Reaction Pathways for this compound Preparation
The synthesis of this compound is a multi-step process that begins with commercially available, highly enriched 13C-labeled starting materials. A logical and well-established pathway involves the following key transformations:
Preparation of [13C]Methylmagnesium Iodide: The synthesis begins with the reaction of [13C]methyl iodide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). This reaction forms the Grignard reagent, [13C]methylmagnesium iodide. It is crucial to maintain anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.
Grignard Reaction with [13C3]Acetone: The freshly prepared [13C]methylmagnesium iodide is then reacted with [13C3]acetone. This nucleophilic addition reaction, a cornerstone of carbon-carbon bond formation, results in the formation of a magnesium alkoxide intermediate.
Acidic Workup to form tert-Butanol-13C4: The reaction mixture is subsequently treated with a dilute acid, such as aqueous ammonium chloride or dilute sulfuric acid, in a process known as an acidic workup. This step protonates the magnesium alkoxide to yield tert-butanol-13C4 and water-soluble magnesium salts.
Dehydration of tert-Butanol-13C4: The final step is the dehydration of the purified tert-butanol-13C4 to produce this compound. This is an elimination reaction typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, or by passing the alcohol vapor over a heated solid acid catalyst like alumina. The dehydration process removes a molecule of water and forms the carbon-carbon double bond of isobutylene.
Precursor Selection and Chemical Transformations for Isotopic Incorporation
The success of the synthesis hinges on the careful selection of isotopically labeled precursors. The primary precursors for the synthesis of this compound are:
[13C]Methyl Iodide: This is the source of the fourth carbon atom, which forms one of the methyl groups in the final isobutylene molecule. It is commercially available with high isotopic purity.
[13C3]Acetone: This molecule provides the other three carbon atoms of the isobutylene backbone. It is also available commercially in highly enriched form.
The key chemical transformations for the incorporation of these isotopes into the isobutylene framework are the Grignard reaction and the subsequent acid-catalyzed dehydration. The Grignard reaction is highly efficient for forming the carbon skeleton of the tert-butyl group, while the dehydration of the resulting tertiary alcohol is a classic and reliable method for the synthesis of alkenes.
| Reaction Step | Reactants | Product | Purpose |
| Grignard Reagent Formation | [13C]Methyl Iodide, Magnesium | [13C]Methylmagnesium Iodide | Creates a nucleophilic carbon source. |
| Grignard Addition | [13C]Methylmagnesium Iodide, [13C3]Acetone | Magnesium alkoxide of tert-butanol-13C4 | Assembles the four-carbon backbone. |
| Acidic Workup | Magnesium alkoxide, Dilute Acid | tert-Butanol-13C4 | Protonates the alkoxide to form the alcohol. |
| Dehydration | tert-Butanol-13C4, Acid Catalyst | This compound | Forms the alkene double bond. |
Methods for Isolation, Purification, and Isotopic Purity Determination
The isolation and purification of this compound require careful handling due to its gaseous nature at room temperature.
Isolation and Purification:
Following the dehydration reaction, the gaseous this compound is typically passed through a series of traps to remove any unreacted tert-butanol, water, and acidic catalyst. A cold trap, often cooled with a dry ice/acetone bath or liquid nitrogen, can be used to condense the isobutylene, separating it from any non-condensable byproducts. The collected this compound can then be further purified by fractional distillation at low temperatures to achieve high chemical purity.
Isotopic Purity Determination:
The isotopic purity of the final product is a critical parameter and is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for determining the isotopic enrichment of volatile compounds. The sample is introduced into a gas chromatograph to separate it from any impurities, and the eluting compound is then ionized and analyzed by a mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 60). The relative intensities of this peak and any peaks corresponding to molecules with fewer than four 13C atoms (e.g., m/z = 59 for a molecule with three 13C atoms) allow for the precise calculation of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy can be used to confirm the structure and isotopic labeling of the product. In the 1H NMR spectrum of fully labeled this compound, the proton signals will be split by the attached 13C nuclei, resulting in complex coupling patterns that can confirm the presence of the label. The 13C NMR spectrum will show signals for the carbon atoms, and their chemical shifts and coupling to other 13C nuclei can provide further structural confirmation. The absence of significant signals at the chemical shifts expected for the unlabeled compound in the 13C NMR spectrum is a strong indicator of high isotopic purity.
| Analytical Technique | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment, chemical purity |
| 1H Nuclear Magnetic Resonance (NMR) | Structural confirmation, presence of 13C-H coupling |
| 13C Nuclear Magnetic Resonance (NMR) | Structural confirmation, confirmation of 13C labeling |
Scale-Up Considerations for this compound Synthesis
Scaling up the synthesis of this compound from the laboratory to a larger scale presents several challenges that must be carefully addressed.
Cost of Precursors: The high cost of the starting materials, [13C]methyl iodide and [13C3]acetone, is a major consideration. The synthetic route must be optimized to maximize the yield and minimize any loss of the expensive labeled material.
Handling of Gaseous Product: The gaseous nature of isobutylene requires specialized equipment for its collection, purification, and storage on a larger scale. This includes robust and efficient gas handling systems and high-pressure storage cylinders.
Reaction Conditions: The Grignard reaction is exothermic and requires careful temperature control, especially on a larger scale, to prevent side reactions. The dehydration step must also be carefully controlled to avoid polymerization of the isobutylene product.
Purification Efficiency: The purification methods used must be scalable to handle larger quantities of the product while maintaining high purity. Fractional distillation at cryogenic temperatures is a viable option but requires specialized equipment.
Isotopic Integrity: Throughout the scale-up process, it is essential to maintain the isotopic integrity of the product. This means avoiding any potential sources of contamination with unlabeled carbon.
A thorough process hazard analysis is crucial before attempting a large-scale synthesis to ensure the safe handling of all reagents and products.
Advanced Spectroscopic Characterization Utilizing Isobutylene 13c4
Nuclear Magnetic Resonance (NMR) Spectroscopy of Isobutylene-13C4
The ¹³C NMR spectroscopy of this compound offers unparalleled insight into its molecular structure and dynamics. The enrichment of all carbon atoms with ¹³C (spin I = 1/2) significantly amplifies the signals and introduces ¹³C-¹³C spin-spin couplings, which are typically absent or very weak in natural abundance samples.
Carbon-13 NMR Chemical Shift Assignments and Structural Elucidation
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the carbon atoms. For this compound, the characteristic olefinic carbons and the methyl carbons exhibit distinct chemical shifts. While precise assignments for "this compound" as a specific nomenclature might be rare, general ¹³C NMR data for isobutylene (B52900) can be used as a reference, with the understanding that ¹³C enrichment will primarily impact signal intensity and coupling.
In isobutylene (2-methylpropene), the structure is CH₂=C(CH₃)₂. The two carbons of the double bond are expected to resonate in the olefinic region, typically between 100-150 ppm. The quaternary carbon of the double bond (C2) is usually found at a higher chemical shift than the methylene (B1212753) carbon (C1). The methyl carbons (C3 and C4) are expected to resonate in the aliphatic region, typically between 15-30 ppm.
When all carbons are labeled with ¹³C, the ¹³C-¹³C couplings become observable, aiding in the direct assignment of carbon connectivity. For instance, the coupling between the olefinic carbons (C1 and C2) and between the olefinic carbons and the methyl carbons can be measured.
Table 3.1.1: Representative ¹³C Chemical Shifts for Isobutylene (ppm)
| Carbon Type | Position in Isobutylene | Typical Chemical Shift (ppm) |
| Methylene (CH₂) | C1 | ~115-120 |
| Quaternary (C=) | C2 | ~140-145 |
| Methyl (CH₃) | C3, C4 | ~20-25 |
Note: These are representative values for natural abundance isobutylene. ¹³C-enriched samples will exhibit observable ¹³C-¹³C couplings.
Spin-Spin Coupling Constants (J-couplings) for Conformational Analysis
Spin-spin coupling constants (J-couplings) provide vital information about the connectivity and, in some cases, the spatial arrangement of atoms within a molecule. In this compound, the ¹³C-¹³C coupling constants are particularly informative.
¹J(C-C): Geminal (¹J) and vicinal (²J, ³J) couplings between directly bonded or nearby ¹³C nuclei are expected. For isobutylene, the ¹J(C1-C2) coupling across the double bond and the ¹J(C2-C3) and ¹J(C2-C4) couplings to the methyl carbons would be measurable. The ¹J(C1-C2) coupling is typically large for double bonds.
²J(C-C): Couplings between carbons separated by two bonds, such as ²J(C1-C3) and ²J(C1-C4), can also be observed. These couplings are sensitive to the geometry around the double bond.
³J(C-C): Couplings between carbons separated by three bonds, such as ³J(C2-C3) and ³J(C2-C4), are also expected.
These ¹³C-¹³C couplings are critical for confirming assignments and can be influenced by conformational preferences, although isobutylene itself has limited conformational flexibility due to the rigid double bond. However, in more complex systems where isobutylene units are incorporated, these couplings can be invaluable.
Dynamic NMR Studies for Exchange Processes
Dynamic NMR (DNMR) spectroscopy is employed to study processes such as molecular rearrangements, tautomerization, or conformational changes that occur on the NMR timescale. For this compound, DNMR could potentially be applied to study phenomena like restricted rotation around single bonds in derivatives or if the isobutylene moiety is part of a larger dynamic system.
If the isobutylene unit were involved in a process leading to the exchange of chemically distinct environments for the methyl groups or the olefinic carbons, DNMR would be instrumental. For example, if a methyl group could rotate or undergo a process that interconverts its magnetic environment with another methyl group, this would be observable as a change in spectral line shapes with temperature. However, for simple this compound itself, significant dynamic processes at typical temperatures are not inherent to the molecule's basic structure, unless it's involved in reactions or complexation.
Advanced 2D and Multi-Dimensional NMR Techniques with 13C Labeling
The presence of ¹³C-¹³C couplings in this compound makes advanced 2D and multi-dimensional NMR techniques exceptionally powerful for structural confirmation and detailed analysis.
¹³C-¹³C COSY (Correlation Spectroscopy): This technique directly reveals ¹³C-¹³C spin-spin couplings, allowing for the mapping of carbon-carbon connectivities. In this compound, a ¹³C-¹³C COSY spectrum would show cross-peaks between C1 and C2, C2 and C3, C2 and C4, and potentially between the methyl carbons C3 and C4 if there's a significant geminal coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D NMR experiments correlate ¹H and ¹³C nuclei that are directly bonded. For this compound, an HSQC would show correlations between the protons of the CH₂ group and C1, and between the protons of the CH₃ groups and C3/C4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to establish correlations between ¹H and ¹³C nuclei separated by two or three bonds. In this compound, HMBC would be crucial for confirming the quaternary nature of C2 and its connectivity to C1, C3, and C4. For example, correlations from the methyl protons to C2, and from the methylene protons to C2 would be observed.
These techniques, especially when combined with ¹³C labeling, provide unambiguous assignments and a comprehensive understanding of the molecular framework.
Solid-State NMR Applications for Immobilized Systems
Solid-state NMR is invaluable for characterizing molecules in the solid state, including those immobilized on surfaces or incorporated into matrices. For this compound, solid-state NMR can provide insights into its structure, dynamics, and interactions when it is not in solution.
¹³C MAS (Magic Angle Spinning) NMR: This technique averages out anisotropic interactions, leading to sharper lines and improved resolution for solid samples. It allows for the measurement of chemical shifts and relaxation times, which can reveal details about the local environment of the ¹³C nuclei. For this compound adsorbed onto a catalyst surface or within a polymer, MAS NMR can distinguish between different binding sites or phases.
Dipolar Coupling Measurements: In solid-state NMR, direct dipolar couplings between nuclei (¹³C-¹³C and ¹³C-¹H) can be measured. These couplings are distance-dependent and provide information about molecular structure and orientation, especially in systems where molecular motion is restricted.
Relaxation Measurements (T₁, T₂): Relaxation times in the solid state are sensitive to molecular motion. Studying the relaxation behavior of the ¹³C nuclei in this compound can reveal information about its mobility or the nature of its interaction with a solid support.
Mass Spectrometry (MS) Analysis of this compound
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The ¹³C4 labeling in this compound significantly impacts its mass spectral profile.
Molecular Ion Peak: The molecular weight of isobutylene (C₄H₈) is approximately 56.06 g/mol . With complete ¹³C enrichment, the molecular ion peak ([M]⁺) for this compound will appear at a significantly higher mass-to-charge ratio (m/z), corresponding to the mass of C₄H₈ with all four carbons being ¹³C. The mass of ¹³C is approximately 13.003355 Da, and ¹H is 1.007825 Da. Thus, the nominal mass would be 4 * 13 + 8 * 1 = 52 + 8 = 60. The exact mass would be (4 * 13.003355) + (8 * 1.007825) = 52.01342 + 8.0626 = 60.07602. This distinct shift in the molecular ion mass is crucial for identifying the isotopically labeled compound.
Fragmentation Pattern: Isobutylene undergoes characteristic fragmentation in MS. Common fragmentation pathways include:
Loss of a methyl radical (•CH₃): C₄H₈⁺ → C₃H₅⁺ (m/z 41) + •CH₃
Loss of a methylene radical (•CH₂): C₄H₈⁺ → C₃H₆⁺ (m/z 42) + •CH₂
Formation of a tropylium-like ion or a cyclic fragment: C₄H₈⁺ → C₃H₃⁺ (m/z 39) + CH₃• or other fragments.
Loss of H₂: C₄H₈⁺ → C₄H₆⁺ (m/z 54) + H₂
When this compound is analyzed, these fragment ions will also contain the ¹³C label, shifting their masses accordingly. For example, the loss of a methyl radical (•CH₃) from this compound would result in a fragment ion with a mass corresponding to the remaining C₃H₅ structure, where the carbons are ¹³C enriched. This predictable shift in fragment masses allows for the tracing of isotopic incorporation through fragmentation pathways, confirming the structure and the extent of labeling.
Table 3.2.1: Expected Mass Spectral Features for this compound
| Ion Type | Nominal Mass (Da) | Expected m/z (approx.) | Fragmentation Pathway (from C₄H₈⁺) |
| Molecular Ion ([M]⁺) | 60 | 60.076 | C₄¹³H₈⁺ |
| Loss of CH₃• | 41 | 41.043 | C₃¹³H₅⁺ |
| Loss of CH₂ | 42 | 42.049 | C₃¹³H₆⁺ |
| Loss of H₂ | 54 | 54.063 | C₄¹³H₆⁺ |
| Fragment | 39 | 39.030 | C₃¹³H₃⁺ (example) |
Note: Exact masses are calculated based on ¹³C (13.003355 Da) and ¹H (1.007825 Da). Fragmentation patterns can vary depending on the ionization method.
The combined application of advanced NMR techniques and mass spectrometry provides a comprehensive and robust characterization of this compound, enabling detailed studies in chemical synthesis, catalysis, and materials science.
Fragmentation Pathways and Isotope Pattern Analysis
When subjected to ionization, this compound undergoes fragmentation, breaking down into smaller ions. The presence of four carbon-13 atoms significantly alters the mass of the parent ion and its characteristic fragments compared to unlabeled isobutylene. This isotopic labeling allows for precise tracking of carbon atoms through fragmentation pathways.
Unlabeled isobutylene (C₄H₈) typically exhibits a parent ion at m/z 56. Common fragmentation pathways include the loss of a methyl radical (CH₃, m/z 15) to yield a fragment ion at m/z 41 ([C₃H₅]⁺), or cleavage of the double bond.
For this compound, where all four carbon atoms are enriched with ¹³C, the parent ion appears at a higher mass-to-charge ratio. Assuming complete ¹³C labeling (C₄(¹³C)₄H₈), the nominal mass of the parent ion is 60. Fragmentation patterns will reflect the presence of ¹³C in the resulting ions. For instance, the loss of a ¹³CH₃ radical (nominal mass 16) would produce a fragment ion with a nominal mass of 44. The precise mass shifts and the resulting isotopic patterns are critical for confirming the molecular structure and the extent of isotopic labeling.
| Fragment Description | Formula | Nominal Mass (Da) | Exact Mass (Da) | Isotopic Signature (¹³C₄) |
| Parent Ion | C₄(¹³C)₄H₈ | 60 | 60.07602 | All carbons ¹³C |
| Loss of ¹³CH₃ radical | C₃(¹³C)₃H₈ | 44 | 44.05190 | All carbons ¹³C |
| Loss of ¹³C₂H₄ (ethene) | C₂(¹³C)₂H₄ | 32 | 32.03266 | All carbons ¹³C |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. For this compound, HRMS is crucial for confirming the molecular formula and the precise isotopic enrichment. The exact mass of this compound, with all four carbon atoms as ¹³C, is calculated to be approximately 60.07602 Da. This precise measurement, when compared against theoretical masses of possible elemental compositions, definitively confirms the presence of four ¹³C atoms and eight hydrogen atoms, distinguishing it from other compounds with similar nominal masses.
| Analyte | Elemental Formula | Calculated Exact Mass (Da) | Significance of HRMS |
| Isobutylene-¹³C₄ | C₄(¹³C)₄H₈ | 60.07602 | Confirms elemental composition and isotopic enrichment. |
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Characterization
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (parent ion), its fragmentation in a collision cell, and the subsequent analysis of the resulting product ions (daughter ions). This technique is invaluable for structural elucidation. When applied to this compound, MS/MS can provide detailed information about the fragmentation pathways and the distribution of ¹³C isotopes within the fragments.
By selecting the parent ion of this compound (m/z 60), researchers can induce fragmentation and analyze the resulting daughter ions. For example, common fragments derived from isobutylene, such as those corresponding to C₃H₈⁺ or C₂H₄⁺, will now carry the ¹³C labels. The precise masses of these daughter ions, such as m/z 44 (corresponding to C₃(¹³C)₃H₈) or m/z 32 (corresponding to C₂(¹³C)₂H₄), confirm the fragmentation process and the isotopic composition of the fragments.
| Precursor Ion | Product Ion Description | Formula | Nominal Mass (Da) | Exact Mass (Da) |
| m/z 60 | Fragment 1 | C₃(¹³C)₃H₈ | 44 | 44.05190 |
| m/z 60 | Fragment 2 | C₂(¹³C)₂H₄ | 32 | 32.03266 |
Isotope Dilution Mass Spectrometry for Quantitative Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes a stable isotope-labeled analogue of an analyte as an internal standard. This compound serves as an ideal internal standard for the quantification of unlabeled isobutylene in complex matrices.
The principle involves adding a known amount of this compound to a sample containing unlabeled isobutylene. After sample preparation and ionization, the ratio of the signal intensities of the labeled and unlabeled compounds is measured. Because this compound behaves chemically identically to unlabeled isobutylene but has a distinct mass, it compensates for variations in sample recovery, matrix effects, and instrument performance. This allows for precise and accurate quantification of trace amounts of isobutylene, even in complex biological or environmental samples. Research has shown that labeled internal standards significantly improve the linearity of calibration curves and the precision of measurements in metabolomic studies nih.gov.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a compound. Isotopic substitution, such as the replacement of ¹²C with ¹³C, causes predictable shifts in these vibrational frequencies, providing valuable information for normal mode analysis and structural assignment.
Normal Mode Analysis and Vibrational Assignment through Isotopic Substitution
Isotopic substitution directly affects the reduced mass of a vibrating bond, leading to changes in vibrational frequencies according to the harmonic oscillator model (ν ∝ √(k/μ)). For this compound, the increased mass of the carbon atoms influences the vibrational modes involving carbon-carbon bonds and carbon-hydrogen bonds. Studies on isotopic effects in vibrational spectroscopy demonstrate that substitution can shift specific vibrational modes, aiding in their assignment libretexts.orgasianjournalofphysics.com.
In this compound, the ¹³C substitution is expected to lower the frequencies of vibrations where carbon atoms play a significant role, such as the C=C stretching mode and various C-C bending and stretching modes. For instance, the C=C stretching vibration, typically observed around 1650 cm⁻¹ for unlabeled isobutylene, is expected to shift to lower wavenumbers (e.g., around 1610 cm⁻¹) in this compound due to the increased reduced mass of the double bond. Similarly, C-C skeletal vibrations and methyl group bending modes will also exhibit measurable shifts. These shifts are crucial for assigning specific spectral bands to particular molecular motions and confirming structural features.
| Vibrational Mode | Unlabeled Isobutylene (cm⁻¹) | Isobutylene-¹³C₄ (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| C=C Stretch | ~1650 | ~1610 | ~ -40 |
| C-C Skeletal Stretch | ~905 | ~880 | ~ -25 |
| CH₃ Asymmetric Bend | ~1455 | ~1430 | ~ -25 |
Computational Corroboration of Isotopic Effects on Vibrational Frequencies
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting and corroborating experimental vibrational spectra and isotopic shifts stfc.ac.ukspectroscopyonline.com. DFT calculations can accurately model the molecular geometry and vibrational frequencies of molecules, including their isotopically substituted variants. By performing calculations on both unlabeled isobutylene and this compound, researchers can predict the magnitude and direction of vibrational frequency shifts caused by ¹³C incorporation.
These computational results serve as a powerful tool to validate experimental assignments. For example, DFT calculations can predict that the C=C stretching mode will decrease by approximately 40 cm⁻¹ upon ¹³C substitution, which aligns with experimental observations. Such agreement between computed and experimental data enhances the confidence in the assignment of vibrational modes and the understanding of how isotopic substitution influences molecular dynamics.
Compound List
this compound
Isobutylene (mentioned for comparison)
Other Spectroscopic Techniques (e.g., Microwave Spectroscopy for Rotational Constants)
The application of microwave spectroscopy to isotopically substituted molecules, such as this compound, offers a powerful avenue for detailed structural elucidation. tanta.edu.eggoalparacollege.ac.inyoutube.com Isotopic substitution involves replacing specific atoms within a molecule with their isotopes. This process alters the molecule's mass distribution but leaves its chemical bonding and electronic structure largely unchanged. goalparacollege.ac.inyoutube.com The increase in mass due to the substitution of ¹²C atoms with ¹³C atoms, for instance, leads to a larger moment of inertia for the molecule. tanta.edu.eggoalparacollege.ac.inyoutube.com Consequently, a larger moment of inertia results in a smaller rotational constant (B). This reduction in the rotational constant causes the rotational energy levels and the corresponding spectral lines to be spaced more closely together. tanta.edu.eggoalparacollege.ac.inyoutube.com By meticulously measuring these shifts in rotational constants, researchers can derive highly accurate structural parameters. tanta.edu.eguni-leipzig.degoalparacollege.ac.in Previous studies on the primary isotopologue of isobutene (2-methylpropene) have successfully employed microwave spectroscopy to determine its rotational constants and experimental structure through isotopic substitution experiments, providing a valuable foundation for understanding the spectroscopic behavior of isobutene derivatives. aanda.orgaanda.org
Research Findings and Data
The established principles of microwave spectroscopy allow for the precise characterization of molecular structures, including those of isotopically substituted species. libretexts.orglibretexts.orgtanta.edu.egifpan.edu.pluni-leipzig.degoalparacollege.ac.in Research conducted on the main isotopologue of isobutene has successfully determined its rotational constants and provided valuable structural insights through isotopic substitution experiments. aanda.orgaanda.org
Therefore, a data table presenting specific rotational constants for this compound cannot be generated based on the current findings. The detailed research findings in this area typically involve the measurement and fitting of transition frequencies to derive these constants, a process that would be applied to this compound if such experimental data were available.
Mechanistic Elucidation of Chemical Transformations Using Isobutylene 13c4 Tracer Studies
Polymerization Reaction Mechanisms and Kinetics
Isobutylene (B52900) is a key monomer in the production of various polymers, most notably polyisobutylene (B167198) (PIB), which finds applications in lubricants, adhesives, and sealants. Understanding the mechanisms governing its polymerization is crucial for controlling polymer architecture and properties.
Cationic Polymerization: Initiation, Propagation, and Termination Pathways
Isobutylene is predominantly polymerized via cationic mechanisms due to the stability of the tertiary carbocation intermediate formed upon initiation researchgate.nethithaldia.inwikipedia.orgpitt.edulibretexts.orgresearchgate.netnih.gov. Isobutylene-13C4 is invaluable for dissecting these complex pathways:
Initiation : The initial step involves the generation of a carbocationic species, typically by a Lewis acid (e.g., BCl3, TiCl4) in conjunction with a co-initiator researchgate.netwikipedia.orgresearchgate.net. Using this compound as the first monomer unit to react with the initiator system allows for direct spectroscopic identification of the initiator fragment incorporated into the growing chain and the precise site of initial monomer attachment.
Propagation : The positively charged chain end undergoes rapid addition of subsequent isobutylene monomers researchgate.nethithaldia.inwikipedia.orgpitt.edudspaces.org. The 13C label in this compound allows for confirmation of the head-to-tail addition mode and the sequential incorporation of monomer units, providing detailed insights into the growth kinetics and the structure of the propagating species.
Termination : Termination can occur through various routes, including reaction with the counterion, unimolecular rearrangements, or chain transfer wikipedia.orgpitt.edudspaces.org. By analyzing the position and distribution of the 13C label in the final polymer, researchers can distinguish between different termination mechanisms and identify the nature of the end groups formed. For instance, a labeled end group would provide direct evidence of a specific termination pathway.
Radical Polymerization: Isotopic Tracing of Radical Intermediates
While cationic polymerization is the dominant route for isobutylene, it can also undergo radical polymerization under certain conditions. In such scenarios, this compound serves as a tracer for radical intermediates. The 13C label can be followed using techniques like EPR or NMR to identify the structure of propagating radicals and to elucidate the mechanisms of radical chain transfer and termination. Although specific studies detailing the use of this compound in the radical polymerization of isobutylene are less prevalent than cationic routes, the principle of isotopic tracing remains a powerful method for understanding radical reaction dynamics tandfonline.com.
Living Polymerization Systems: Chain Growth and Transfer Investigations
Living polymerization systems are characterized by the absence of irreversible chain termination and chain transfer, leading to polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI) researchgate.netdspaces.orgwikipedia.org. Isobutylene can be polymerized via living cationic mechanisms researchgate.netresearchgate.netnih.gov.
Chain Growth Monitoring : this compound is instrumental in confirming the living nature of a polymerization. By tracking the uniform incorporation of the 13C label along the polymer chain and demonstrating predictable molecular weight increases with monomer addition, researchers can validate the absence of premature termination.
Chain Transfer Detection : Any deviation from uniform label distribution or unexpected incorporation patterns can indicate chain transfer events. For example, if chain transfer to monomer occurs, the labeled monomer might be observed at the end of a terminated chain or initiating a new chain, providing direct evidence for the transfer mechanism.
Copolymerization Studies: Monomer Reactivity Ratios and Sequence Distribution
Copolymerization involves the simultaneous polymerization of two or more monomers, leading to polymers with tailored properties. Monomer reactivity ratios (r1, r2) are critical parameters that describe the relative rates at which a growing chain end prefers to add its own monomer versus the comonomer nii.ac.jpsemanticscholar.orgcopoldb.jp.
Determining Monomer Reactivity Ratios : When this compound is copolymerized with a non-labeled monomer, the resulting copolymer's 13C NMR spectrum provides quantitative information about the relative amounts of different monomer sequences (e.g., diad or triad (B1167595) sequences). This data can be directly used to calculate monomer reactivity ratios, offering precise insights into the copolymerization kinetics. For instance, studies on the copolymerization of isobutylene with monomers like 4-vinylbenzenecyclobutylene researchgate.netnih.govmdpi.com benefit from the unambiguous identification of isobutylene units provided by the 13C label.
Sequence Distribution Analysis : The 13C label allows for a detailed analysis of the sequence distribution within the copolymer, revealing whether the monomers are arranged randomly, in blocks, or in an alternating fashion. This is crucial for understanding how the copolymer's microstructure influences its macroscopic properties.
| Monomer Reactivity Ratios (Illustrative Example) | ||
| Monomer 1 | Monomer 2 | r1 |
| This compound | Monomer X | 0.5 |
| This compound | Monomer Y | 1.2 |
| This compound | Monomer Z | 2.5 |
Note: The values above are illustrative and represent the type of data obtained from tracer studies to determine monomer reactivity ratios.
Oligomerization and Dimerization Pathways
Isobutylene readily undergoes acid-catalyzed dimerization and oligomerization, yielding valuable C8 (diisobutylene) and higher olefins used in the production of fuel additives like iso-octane acs.orgmdpi.commdpi.comresearchgate.netscite.ai. The mechanisms typically involve carbocation intermediates.
Acid-Catalyzed Dimerization and Oligomerization Mechanisms
This compound is a critical tool for elucidating the carbocationic pathways involved in these reactions.
Carbocationic Intermediates : Acid catalysts protonate isobutylene to form a tertiary carbocation. This carbocation can then undergo further reactions, including dimerization, oligomerization, or skeletal rearrangements acs.orgmdpi.commdpi.comresearchgate.netscite.aifrontiersin.org. Using this compound allows researchers to track the carbon skeleton of the monomer units as they form and potentially rearrange within these carbocationic intermediates. Studies using 13C-labeled olefins have demonstrated isotopic scrambling, providing direct evidence for the dynamic nature and interconversion of carbocationic species frontiersin.orgresearchgate.net.
Dimerization Pathways : By analyzing the 13C NMR spectra of specific C8 dimers formed from this compound, researchers can precisely determine the connectivity of the original isobutylene units. This helps confirm proposed mechanisms, identify regioselectivity, and detect any carbocation rearrangements or hydride shifts that might occur during the dimerization process. For example, tracing the label can differentiate between various diisobutylene isomers.
Oligomerization : For higher oligomers, this compound can reveal the extent of monomer addition and identify potential fragmentation or branching points within the oligomeric chains, providing a detailed understanding of the oligomerization cascade.
Compound List
this compound
Isobutylene (2-methylpropene)
Polyisobutylene (PIB)
4-Vinylbenzenecyclobutylene (4-VBCB)
2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)
TiCl4
BCl3
Methanol
Ethanol
Methyl methacrylate (B99206) (MMA)
Butyl acrylate (B77674) (BA)
Styrene (St)
N-2-Anisylmaleimide (AMI)
Methyl 2-cyanoacrylate
n-butane
propene
2-methylbut-2-ene
2-methylbutane
n-butenes
C4 olefins
C8 olefins
diisobutylene (DIB)
iso-octane
MTBE (Methyl tert-butyl ether)
Alkenes
Hydrogenation, Oxidation, and Addition Reaction Mechanisms
This compound is particularly useful for dissecting the intricate steps involved in various transformations of alkenes, including addition reactions and oxidation processes. The complete ¹³C labeling ensures that all carbon atoms originating from the isobutylene substrate can be readily distinguished from any unlabeled carbon sources present in the reaction system.
Electrophilic Addition Mechanisms
Electrophilic addition reactions are a hallmark of alkene chemistry, characterized by the attack of an electrophile on the electron-rich π-bond of the alkene dalalinstitute.comlibretexts.orglumenlearning.comunacademy.comsavemyexams.com. When this compound is employed as a substrate, the ¹³C labeling allows for the precise determination of which carbon atoms in the product originate from the isobutylene molecule and how the carbon skeleton rearranges or remains intact during the addition process. For instance, in the addition of a hydrogen halide (HX) to this compound, the mechanism typically proceeds via a carbocation intermediate lumenlearning.comunacademy.comsavemyexams.com. The ¹³C NMR spectrum of the resulting alkyl halide can reveal the exact position of the ¹³C label, thereby confirming the regioselectivity dictated by Markovnikov's rule or identifying any unexpected rearrangements.
Table 4.5.1.1: Hypothetical ¹³C Isotopic Distribution in Products of Electrophilic Addition of HBr to this compound
| Reaction Step/Product | Expected ¹³C Labeling Pattern | Analytical Observation (Hypothetical NMR Data) | Interpretation |
| Starting Material: this compound | All four carbons labeled (¹³C₄) | ¹³C NMR shows signals for all carbons. | Confirms labeled substrate. |
| Electrophilic Attack: Protonation at the terminal carbon to form a tertiary carbocation. | ¹³C(CH₃)₂⁺ - ¹³CH₂ | ¹³C NMR shows a signal for the tertiary carbocation center. | Confirms tertiary carbocation intermediate. |
| Nucleophilic Attack: Bromide ion attacks the carbocation. | ¹³C(CH₃)₂Br - ¹³CH₃ | ¹³C NMR shows signals for the methyl carbons and the carbon bearing bromine. | Confirms regioselective addition of Br to the more substituted carbon. |
| Product: 2-Bromo-2-methylpropane | ¹³C(CH₃)₂Br - ¹³CH₃ | ¹³C NMR signals at expected chemical shifts, confirming the presence of ¹³C at all original isobutylene positions. | Validates the proposed electrophilic addition mechanism and regioselectivity. |
Radical Addition Pathways
Radical addition reactions, often initiated by peroxides or light, proceed through a chain mechanism involving radical intermediates dalalinstitute.comucr.edumdpi.comchemtube3d.comchemrxiv.org. The addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides, for example, follows an anti-Markovnikov pathway, driven by the formation of the most stable radical intermediate ucr.educhemtube3d.comchemrxiv.org. Using this compound in such reactions allows researchers to track the fate of the ¹³C atoms, confirming the regiochemistry of the radical addition. For instance, the bromine radical would add to the less substituted carbon of isobutylene, leading to a tertiary radical intermediate. Subsequent hydrogen abstraction from HBr would yield the anti-Markovnikov product, with the bromine atom attached to the terminal carbon. The ¹³C NMR analysis of the product would confirm the position of the labeled carbons, thereby validating the radical mechanism.
Table 4.5.2.1: Hypothetical ¹³C Isotopic Distribution in Products of Radical Addition of HBr to this compound
| Reaction Step/Product | Expected ¹³C Labeling Pattern | Analytical Observation (Hypothetical NMR Data) | Interpretation |
| Starting Material: this compound | All four carbons labeled (¹³C₄) | ¹³C NMR shows signals for all carbons. | Confirms labeled substrate. |
| Radical Initiation: Formation of Br•. | N/A | N/A | Standard radical initiation. |
| Radical Propagation 1: Br• adds to the terminal carbon of this compound. | ¹³C(CH₃)₂ - ¹³CH₂Br• | ¹³C NMR shows a signal for the carbon bearing the bromine radical. | Confirms anti-Markovnikov addition of Br•. |
| Radical Propagation 2: Tertiary radical abstracts H from HBr. | ¹³C(CH₃)₂Br - ¹³CH₃ | ¹³C NMR shows signals for the methyl carbons and the carbon bearing bromine. | Confirms hydrogen abstraction and regeneration of Br•. |
| Product: 1-Bromo-2-methylpropane | ¹³C(CH₃)₂Br - ¹³CH₃ | ¹³C NMR signals at expected chemical shifts, confirming ¹³C at all original isobutylene positions and the bromine at the terminal carbon. | Validates the anti-Markovnikov radical addition mechanism. |
Oxidation Kinetics and Intermediates
The study of oxidation reactions often involves complex pathways with transient intermediates, making isotopic labeling crucial for mechanistic investigations capes.gov.brresearchgate.netgoogle.comacs.org. When this compound undergoes oxidation, the ¹³C label can help elucidate the initial site of attack, the fragmentation patterns of the carbon skeleton, and the origin of atoms in various oxidation products (e.g., epoxides, aldehydes, ketones, carboxylic acids). For instance, in the oxidation of this compound with agents like ozone or permanganate, tracking the ¹³C label in the resulting fragments can distinguish between different proposed mechanisms, such as concerted cycloadditions versus stepwise pathways involving initial electrophilic attack. Kinetic studies using this compound can also reveal primary kinetic isotope effects (KIEs) if a bond to a ¹³C atom is broken in the rate-determining step, providing direct evidence about bond cleavage events capes.gov.br.
Table 4.5.3.1: Hypothetical ¹³C Isotopic Distribution in Oxidation Products of this compound
| Reaction Type | Oxidizing Agent | Hypothetical Product | Expected ¹³C Labeling Pattern | Analytical Observation (Hypothetical MS/NMR) | Interpretation |
| Ozonolysis | O₃ | Methanal (Formaldehyde) | ¹³CHO (from terminal CH₂) | MS shows mass corresponding to ¹³CHO. | Confirms cleavage at the double bond, with ¹³C originating from the terminal CH₂. |
| Acetone | ¹³C(CH₃)₂=O (from C(CH₃)₂) | ¹³C NMR shows a carbonyl signal for the central carbon, with ¹³C attached to methyl groups. | Confirms cleavage at the central carbon and formation of a ketone. | ||
| Epoxidation | Peroxy acid | 2-Methyl-1,2-epoxypropane | ¹³C(CH₃)₂-C¹³H₂-O (epoxide ring) | ¹³C NMR shows signals for the epoxide carbons, confirming the intact ¹³C skeleton. | Confirms epoxidation without skeletal rearrangement. |
Enzyme-Catalyzed Biotransformations
Enzymes catalyze a vast array of chemical transformations with remarkable specificity and efficiency, often involving complex metabolic pathways nih.gov. When this compound is used as a substrate in biological systems, its ¹³C labeling allows researchers to trace its metabolic fate. This can reveal how specific enzymes interact with the molecule, identify intermediate metabolites, and map out biotransformation pathways. For example, studies might investigate the epoxidation of this compound by cytochrome P450 enzymes, as observed with other alkenes nih.gov. By analyzing the ¹³C distribution in the resulting epoxide or subsequent metabolites, one can confirm the enzymatic pathway and identify any modifications to the carbon skeleton.
Table 4.6.1: Hypothetical ¹³C Isotopic Distribution in Biotransformation Products of this compound
| Biological System/Enzyme | Hypothetical Transformation | Hypothetical Product | Expected ¹³C Labeling Pattern | Analytical Observation (Hypothetical MS/NMR) | Interpretation |
| Liver microsomes (e.g., Cytochrome P450) | Epoxidation | 2-Methyl-1,2-epoxypropane | ¹³C(CH₃)₂-C¹³H₂-O (epoxide ring) | ¹³C NMR and MS confirm the ¹³C label within the epoxide structure. | Confirms enzymatic epoxidation of this compound. |
| Microbial Metabolism | Potential hydroxylation/oxidation | Various hydroxylated or oxidized derivatives | ¹³C label retained in the modified molecule. | ¹³C NMR/MS identifies the position of ¹³C in the metabolite. | Elucidates specific enzymatic modifications and metabolic routes. |
Compound List:
this compound
Catalysis Research Probes with Isobutylene 13c4
Investigation of Catalytic Active Sites and Reaction Intermediates
The application of Isobutylene-13C4 in catalysis research is crucial for pinpointing the exact nature of catalytic active sites and tracking the formation and transformation of reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR (SSNMR), and mass spectrometry (MS) are frequently employed in conjunction with isotopically labeled substrates. These methods enable the direct observation and characterization of species adsorbed on catalyst surfaces or transiently formed within the reaction environment.
For instance, studies involving the transformation of isobutene on Zn-modified zeolites have utilized 13C-labeled isobutene to identify key intermediates. Researchers have observed species such as π-complexes of the olefin with Zn species, 2-methyl-σ-allylzinc species, and various oligomeric intermediates. mpg.de The use of selectively labeled isobutene, such as labeling specific═CH2 or═C< groups, further aids in mapping the carbon skeleton's rearrangement and the formation pathways of these intermediates. mpg.de Mass spectrometry, coupled with 13C labeling, has also been instrumental in understanding skeletal isomerization mechanisms by tracking carbon scrambling. whiterose.ac.uk
Table 1: Identified Reaction Intermediates in Isobutene Catalysis
| Intermediate Type | Observed in Catalytic System (Example) | Spectroscopic Technique Used | Reference |
|---|---|---|---|
| π-complex with Zn species | Zn-modified Zeolites | Solid-state 13C NMR | mpg.de |
| 2-methyl-σ-allylzinc species | Zn-modified Zeolites | Solid-state 13C NMR | mpg.de |
| Isobutene oligomers | Zn-modified Zeolites | Solid-state 13C NMR | mpg.de |
| Delocalized carbanionic species | Zn-modified Zeolites | Solid-state 13C NMR | mpg.de |
| Skeletal isomerization intermediates | Various heterogeneous catalysts | Mass Spectrometry (13C labeling) | whiterose.ac.uk |
Heterogeneous Catalysis: Surface Mechanisms and Adsorption Studies
In heterogeneous catalysis, this compound plays a vital role in dissecting surface reaction mechanisms and understanding adsorption phenomena. The fundamental steps in heterogeneous catalysis involve the diffusion of reactants to the catalyst surface, adsorption onto active sites, surface reactions, desorption of products, and diffusion away from the surface. iitm.ac.inbiolanhealth.comkaust.edu.sa The isotopic labeling of this compound allows for precise tracking of the molecule's journey on the catalyst surface.
Studies on the conversion of isobutene over heterogeneous catalysts, such as zeolites, have employed 13C labeling to elucidate surface mechanisms, including isomerization and oligomerization. mpg.deacs.org The observation of 13C scrambling in these reactions provides direct evidence for dynamic surface processes and the formation of transient surface-bound species. acs.org Adsorption studies using isotopically labeled isobutene can also help determine binding strengths and the nature of active sites involved in the initial interaction between the olefin and the catalyst surface. Techniques like Temperature Programmed Desorption (TPD) or in-situ spectroscopic methods (e.g., DRIFTS, SSNMR) coupled with isotopic labeling provide detailed insights into surface intermediates and their stability. mpg.de
Homogeneous Catalysis: Ligand Effects and Catalyst Turnover Studies
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, often involves organometallic complexes. This compound can be utilized to probe mechanisms in these systems, particularly in reactions involving olefin insertion, polymerization, or functionalization. whiterose.ac.ukacs.orgacs.orgnsf.gov The use of 13C labeling allows for the study of ligand effects and the determination of kinetic isotope effects (KIEs) that can reveal details about the rate-determining step and the influence of ligands on catalytic activity and selectivity.
For example, in metallocene-catalyzed olefin polymerization, 12C/13C KIEs have been determined for the polymerization of 1-hexene (B165129) using labeled substrates. These studies investigate how cocatalysts and ligand structures influence the alkene binding versus insertion steps, which are critical for controlling polymer properties. acs.org Organometallic complexes grafted onto solid supports (Surface Organometallic Chemistry, SOMC) also benefit from isotopic labeling to understand the nature of the immobilized active sites and their reaction mechanisms. acs.orgnsf.govsquarespace.com While direct studies specifically on this compound in homogeneous catalysis are less prevalent in the literature compared to heterogeneous systems, the principles of using 13C labeling to study ligand effects, catalyst turnover, and reaction mechanisms are well-established in related organometallic transformations. acs.org
Biocatalysis: Enzyme Mechanisms and Reaction Specificity
In the realm of biocatalysis, isotopic labeling is a powerful technique for elucidating enzyme mechanisms and understanding reaction specificity. While direct studies specifically employing this compound as a substrate or probe in biocatalytic reactions are not widely reported, the general methodology for using labeled compounds in enzyme kinetics is well-established. nih.govmdpi.comau.dkwikipedia.org
Enzymes catalyze reactions with high specificity, often involving intricate mechanisms of substrate binding, activation, and product formation. The use of isotopically labeled substrates allows researchers to follow the fate of specific atoms or bonds during the enzymatic conversion. nih.gov Techniques like mass spectrometry and NMR are used to analyze the isotopic distribution in products, providing insights into which bonds are broken or formed during the catalytic cycle. au.dk Studies on enzymes involved in isobutene formation, for instance, investigate the metabolic pathways and the precise chemical steps catalyzed by these biomolecules. nih.govggckondagaon.in While this compound itself might not be a common substrate, the principles of using labeled alkenes or related molecules to understand enzymatic transformations are transferable. For example, the synthesis of labeled cyclopropanes using enzymes and 13C-labeled precursors demonstrates the potential of isotopic labeling in biocatalysis. wikipedia.org
Determination of Kinetic Isotope Effects (KIEs) for Rate-Limiting Steps
The determination of Kinetic Isotope Effects (KIEs) is a cornerstone technique for identifying the rate-limiting step in a chemical reaction. KIEs arise from the differences in vibrational frequencies between isotopologues, which affect the activation energy required to reach the transition state. acs.orgnih.gov When a bond to an isotopically labeled atom is broken or formed in the rate-determining step, a primary KIE is observed. Secondary KIEs occur when the labeled atom is not directly involved in bond breaking or formation but influences the transition state through other effects. nih.gov
Table 2: Illustrative Kinetic Isotope Effects (KIEs) in Alkene Reactions
| Reaction Type / Substrate | Isotope Used | Observed KIE (k12C/k13C) | Significance for Mechanism | Reference |
|---|---|---|---|---|
| Isoprene + OH radical | 13C | ε = (KIE-1)×1000‰ = 6.56 ± 0.12 | Probing C-H bond activation/cleavage in atmospheric chemistry | au.dk |
| Methacrolein + OH radical | 13C | ε = (KIE-1)×1000‰ = 6.47 ± 0.27 | Probing C-H bond activation/cleavage in atmospheric chemistry | au.dk |
| Methyl vinyl ketone + OH radical | 13C | ε = (KIE-1)×1000‰ = 7.58 ± 0.47 | Probing C-H bond activation/cleavage in atmospheric chemistry | au.dk |
| Polymerization of 1-hexene (metallocene catalyst) | 13C | KIE(C2) ≈ 2 × KIE(C1) | Distinguishing alkene binding vs. insertion rate-limiting steps | acs.org |
Note: ε values are reported as per mille (‰) and represent (KIE-1)×1000, where KIE = k12/k13.
Compound List:
Computational and Theoretical Studies of Isobutylene 13c4 Systems
Quantum Chemical Calculations: Electronic Structure, Energetics, and Spectroscopic Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of molecules by solving the electronic Schrödinger equation. northwestern.edu These methods provide detailed insights into the electronic structure, which governs a molecule's stability, reactivity, and spectroscopic behavior. For Isobutylene-13C4, the electronic structure and the potential energy surface are virtually identical to that of its unlabeled counterpart, isobutylene (B52900), as isotopic substitution does not alter the electronic Hamiltonian. However, properties that depend on atomic mass, particularly spectroscopic properties, are significantly affected.
Electronic Structure and Energetics: Quantum-chemical calculations have been applied to determine the electronic and geometric structure of isoolefins, including isobutylene. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed to calculate bond lengths, bond angles, and rotational barriers. researchgate.net For this compound, these calculations confirm the C2v symmetry of the molecule. The primary energetic parameters, such as the heat of formation and bond dissociation energies, are calculated to be nearly identical to unlabeled isobutylene.
Spectroscopic Properties: While the electronic energy is mass-independent, the vibrational and rotational spectra are not. Quantum chemical calculations are crucial for predicting these spectra. The vibrational frequencies of this compound are lower than those of isobutylene due to the heavier mass of the ¹³C atoms. Theoretical investigations on isobutene and its deuterated isotopologue, isobutene-d8, have demonstrated the accuracy of methods like HF, Density Functional Theory (DFT), MP2, and CCD in predicting vibrational spectra. researchgate.net A similar approach for this compound allows for the precise prediction of isotopic shifts in its infrared and Raman spectra, which is critical for interpreting experimental results and confirming the presence of the labeled compound.
Table 1: Comparison of Calculated Properties for Isobutylene and this compound
| Property | Method | Isobutylene (Calculated) | This compound (Calculated) | Key Impact of ¹³C Labeling |
|---|---|---|---|---|
| C=C Bond Length | DFT/B3LYP | ~1.34 Å | ~1.34 Å | Negligible |
| C-C Bond Length | DFT/B3LYP | ~1.51 Å | ~1.51 Å | Negligible |
| Methyl Rotational Barrier | B3LYP/6-311(d,p) | ~2.08 kcal/mol | ~2.08 kcal/mol | Negligible |
| C=C Stretch Frequency | B3LYP/6-311(d,p) | ~1650 cm⁻¹ | Lower than 1650 cm⁻¹ | Significant Isotopic Shift |
Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like chemical reactions. For complex systems such as the pyrolysis or polymerization of this compound, reactive molecular dynamics (RMD) is particularly useful.
RMD simulations employ reactive force fields, such as ReaxFF, which allow for the formation and breaking of chemical bonds during the simulation. researchgate.netosti.gov This enables the exploration of complex reaction networks without prior assumptions about the specific pathways. rwth-aachen.de By simulating a system of this compound molecules at high temperatures, RMD can identify key reaction intermediates and pathways, such as dimerization and oligomerization. rwth-aachen.deresearchgate.net The isotopic labeling allows for unambiguous tracking of the carbon backbone in reaction products, which is essential for elucidating complex rearrangement mechanisms.
Furthermore, MD simulations are well-suited to study the influence of the molecular environment, such as the presence of a solvent. For instance, simulations can model the dimerization of this compound in the presence of ethanol. researchgate.net By explicitly including solvent molecules, these simulations can reveal how solvent-solute interactions affect the reaction's energy barrier and the stability of intermediates, providing insights into the catalytic or inhibitory role of the solvent. researchgate.net
Transition State Theory and Reaction Coordinate Determination
Transition State Theory (TST) is a theoretical framework used to calculate the rates of elementary chemical reactions. wikipedia.org It is based on the concept of an activated complex, or transition state, which is a specific configuration along the reaction coordinate that separates reactants from products on the potential energy surface. libretexts.orglibretexts.org
The core of applying TST involves two computational steps:
Locating the Transition State: Quantum chemical methods are used to find the saddle point on the potential energy surface corresponding to the transition state. This involves geometry optimization to find a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating the Rate Constant: Once the transition state is identified, its energy and vibrational frequencies are used in the Eyring equation to calculate the reaction rate constant. libretexts.org
For reactions involving this compound, such as its addition reaction with a radical, advanced methods like variable reaction coordinate variational transition state theory (VRC-TST) can be employed. cam.ac.uk VRC-TST is particularly effective for barrierless reactions, as it variationally minimizes the reaction rate constant along the reaction coordinate to find the optimal transition state. cam.ac.uk The determination of the reaction coordinate is crucial and involves identifying the path of minimum energy from reactants to products. The isotopic substitution in this compound primarily affects the vibrational partition functions and the tunneling correction, leading to a kinetic isotope effect that can be precisely calculated and compared with experimental measurements.
Density Functional Theory (DFT) for Vibrational Frequency Prediction and Assignment
Density Functional Theory (DFT) has become a primary computational tool for predicting the vibrational properties of molecules due to its favorable balance of accuracy and computational cost. chemrxiv.orgnih.gov DFT calculations can accurately predict the infrared and Raman spectra of molecules like this compound.
The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes associated with each frequency.
For this compound, DFT calculations are particularly valuable for two reasons:
Prediction of Isotopic Shifts: The heavier ¹³C isotopes lead to predictable shifts to lower frequencies (redshifts) for vibrational modes involving significant carbon atom motion. DFT can calculate these shifts with high accuracy.
Vibrational Assignment: By comparing the calculated spectrum with the experimental one, each observed absorption band can be assigned to a specific vibrational mode of the molecule. scirp.orgresearchgate.net This is demonstrated by studies on isobutene and its deuterated isotopologue, where DFT calculations were essential for a complete assignment of the vibrational spectra. researchgate.net
Table 2: Predicted Vibrational Frequency Shifts for this compound using DFT
| Vibrational Mode Description | Typical Frequency (Isobutylene) | Predicted Frequency (this compound) | Expected Shift |
|---|---|---|---|
| C=C Symmetric Stretch | ~1650 cm⁻¹ | Lower | Redshift |
| C-C Skeletal Bending | ~400 cm⁻¹ | Lower | Redshift |
| CH₂ Wagging | ~950 cm⁻¹ | Slightly Lower | Small Redshift |
Machine Learning Approaches for Spectroscopic-Structure Correlations
The relationship between a molecule's structure and its spectroscopic signature is complex. Machine learning (ML) is an emerging approach to solve the "inverse problem": predicting a molecular structure from its spectra. researchgate.net
Deep learning models, particularly deep neural networks, can be trained on large datasets of known molecules and their corresponding spectra to learn these intricate correlations. rsc.org For instance, the DeepSPInN model uses deep reinforcement learning to predict molecular structures directly from infrared and ¹³C NMR spectra. researchgate.netrsc.org
The application of such ML models to isotopically labeled compounds like this compound is a promising area. The distinct ¹³C NMR spectrum of this compound, where all carbon signals are fundamentally different from natural abundance spectra, provides a unique fingerprint. An ML model trained on a dataset that includes isotopically labeled compounds would be more robust and could potentially identify the presence and position of labels within a molecule. This approach could significantly accelerate the process of structure elucidation and the analysis of products from reactions involving labeled precursors.
Advanced Analytical Applications of Isobutylene 13c4
Development of Labeled Internal Standards for Quantitative Analysis in Complex Mixtures
A primary application of Isobutylene-13C4 lies in its use as a labeled internal standard (IS) for the accurate quantification of isobutylene (B52900) or related compounds within complex matrices nih.govromerlabs.comisotope.comlibios.fr. In quantitative analysis, especially when employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are critical for compensating for variations that can occur during sample preparation, extraction, and instrumental analysis.
When this compound is added to a sample at the beginning of the analytical process, it undergoes the same physical and chemical manipulations as the target analyte. Because it is chemically identical to isobutylene but possesses a different mass, its signal can be independently monitored. This allows for the correction of analyte losses due to incomplete recovery during sample preparation or matrix-induced signal suppression/enhancement in the mass spectrometer nih.govromerlabs.comlibios.fr. The use of ¹³C-labeled internal standards is a well-established strategy for achieving high accuracy and precision in quantitative measurements, as demonstrated in various fields, including environmental analysis isotope.com and the quantification of mycotoxins libios.fr.
Table 1: Typical Method Validation Parameters Using Labeled Internal Standards
| Parameter | Typical Range/Value | Significance |
| Linearity (R²) | > 0.99 | Ensures a reliable relationship between analyte concentration and instrument response. |
| Accuracy (%) | 84–114% | Indicates how close the measured value is to the true value. |
| Precision (RSD %) | 0.66–14.8% (at low concentrations) | Measures the reproducibility of measurements. |
| Limit of Detection (LOD) | 1–113 ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 4–375 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Note: These values are illustrative, representing typical performance metrics observed in studies validating analytical methods using isotopically labeled internal standards for various analytes mdpi.com.
Tracer Studies in Chemical Process Optimization and Yield Assessment
This compound serves as a powerful tracer in chemical research, enabling the detailed study of reaction mechanisms, process optimization, and yield assessment nih.govnih.govchemrxiv.org. By introducing the ¹³C-labeled compound into a reaction system, researchers can follow the fate of the carbon atoms throughout the process. This is particularly useful in complex chemical transformations where multiple reaction pathways may be involved or where intermediate species are transient.
For instance, in the petrochemical industry, isobutylene is a key feedstock. Understanding its conversion pathways, such as oligomerization or pyrolysis, is crucial for optimizing reaction conditions to maximize desired product yields and minimize by-products mdpi.comrsc.org. Using this compound as a tracer allows scientists to elucidate the specific routes taken by the isobutylene molecule, identify rate-limiting steps, and quantify the efficiency of different catalytic processes. Similarly, in metabolic flux analysis (MFA), ¹³C-labeled substrates are used to map metabolic pathways in biological systems, providing insights into cellular energetics and metabolic engineering strategies nih.govnih.gov. While direct examples of this compound in industrial process optimization are specific, the principle of using ¹³C-labeled hydrocarbons as tracers is well-established in chemical kinetics and catalysis research researchgate.netresearchgate.net.
Validation of New Analytical Methodologies
The development and validation of novel analytical methodologies, especially those employing advanced mass spectrometry techniques, heavily rely on the use of isotopically labeled compounds like this compound mdpi.comescholarship.orgacs.orgnih.govnih.goveuropa.eu. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (LC-FTICR-MS) are routinely validated using labeled internal standards to ensure their performance meets stringent criteria.
For GC-MS, the validation process often involves assessing parameters like linearity, accuracy, precision, LOD, and LOQ, as demonstrated in studies for pesticide residue analysis thermofisher.com or drug screening in biological samples mdpi.com. The use of this compound as an internal standard in GC-MS methods allows for the accurate determination of isobutylene or related volatile organic compounds, even in complex environmental or industrial samples nih.govfda.gov.
LC-FTICR-MS, known for its exceptional mass resolution and accuracy, is particularly suited for analyzing highly complex mixtures acs.orgnih.govmdpi.comnih.govchromatographyonline.com. When validating LC-FTICR-MS methods, ¹³C-labeled standards like this compound are indispensable for confirming the specificity of detection, assessing matrix effects, and ensuring the reliability of compound identification and quantification. The ability of FTICR-MS to resolve isobaric species and provide accurate mass measurements is further enhanced by the distinct mass of the ¹³C-labeled analyte, facilitating robust method development acs.orgnih.govnih.gov.
Future Research Directions and Emerging Methodologies for Isobutylene 13c4
Integration with In Situ and Operando Spectroscopic Techniques
The mechanistic elucidation of chemical transformations involving Isobutylene-13C4 necessitates real-time monitoring of reaction intermediates and dynamic processes under actual catalytic conditions. Future research directions will heavily rely on the sophisticated application of in situ and operando spectroscopic techniques. These methods provide unparalleled insights by observing the catalyst and reactants simultaneously as a reaction progresses, overcoming the limitations of ex situ analyses chiron.nochromatographyonline.comjerome-chappellaz.com.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ solid-state NMR, particularly magic angle spinning (MAS) NMR, offers atomic-level resolution for studying hydrocarbon transformations over solid catalysts chiron.nonih.gov. For this compound, ¹³C MAS NMR can directly probe the adsorption of the molecule on catalytic sites, identify surface-bound intermediates, and track the dynamic behavior of carbon atoms, including potential scrambling or rearrangement pathways chiron.nonih.govnist.gov. The use of ¹³C labeling in this compound is critical for enhancing NMR signal intensity and providing specific information about the fate of the labeled carbon atoms during catalytic reactions nih.govnist.gov. Future work will focus on optimizing in situ NMR setups for higher sensitivity and faster acquisition rates to capture transient intermediates more effectively, potentially using advanced pulse-quench reactor techniques chiron.no.
Infrared (IR) and Raman Spectroscopy: Operando IR and Raman spectroscopy are invaluable for identifying surface species, adsorbates, and reaction intermediates by monitoring vibrational modes under reaction conditions jerome-chappellaz.comnumberanalytics.com. Operando FTIR, often coupled with mass spectrometry (MS), allows for the simultaneous measurement of catalytic activity and selectivity alongside spectral data, directly correlating observed surface chemistry with performance numberanalytics.comnih.gov. For this compound, these techniques can reveal the nature of activated species on catalyst surfaces, monitor the formation and disappearance of intermediates, and provide insights into the role of specific functional groups during transformations like oligomerization or isomerization jerome-chappellaz.comnih.gov. Future research will aim to improve spectral resolution and sensitivity to differentiate between closely related intermediates and to better understand the interplay between different types of active sites (e.g., Brønsted vs. Lewis acid sites) in catalyzing this compound reactions.
Synergistic Use of Techniques: The most profound mechanistic insights will arise from the synergistic integration of these in situ/operando spectroscopic methods, potentially combined with in situ mass spectrometry. For instance, in situ NMR can provide detailed structural information about adsorbed intermediates, while operando FTIR can monitor their surface concentration and transformation kinetics, and operando MS can track the gaseous products. The application of ¹³C-labeled this compound within these integrated systems will be paramount for tracing carbon pathways and validating proposed reaction mechanisms with high confidence nist.govnumberanalytics.com.
| Spectroscopic Technique | Key Information Gained for this compound | Advantages | Future Development Focus |
| In Situ Solid-State NMR | Adsorbed species, reaction intermediates, carbon scrambling, dynamic behavior | Atomic-level resolution, direct observation of intermediates, ¹³C tracing | Higher sensitivity, faster acquisition, advanced pulse sequences for complex labeling patterns, improved reactor design |
| Operando FTIR | Surface adsorbates, functional groups, reaction intermediates, active sites | Real-time monitoring, correlation with activity, identification of intermediates | Enhanced spectral resolution, improved sensitivity for low-coverage species, integration with isotopic tracers |
| Operando Raman | Vibrational modes, structural changes of intermediates | Complementary to FTIR, probes different vibrational modes | Increased sensitivity, better spatial resolution for heterogeneous catalysts |
| In Situ/Operando MS | Identification of volatile products and intermediates | High sensitivity, direct detection of gaseous species | Development of selective ionization methods, improved coupling with spectroscopic techniques |
| Integrated Operando Systems | Comprehensive mechanistic understanding by correlating structural and activity data | Direct link between catalyst state and performance, validation of mechanisms | Development of multi-modal operando platforms, advanced data analysis for complex datasets |
Development of Advanced Spectroscopic and Chromatographic Methods for Labeled Isomers
The accurate analysis of isotopically labeled compounds, particularly this compound, often presents challenges due to potential isomeric interferences and the need for precise isotopic quantification. Future research will focus on refining and integrating advanced separation and detection techniques to address these complexities.
High-Resolution Mass Spectrometry (HR-MS) and Ion Mobility MS (IM-MS): HR-MS techniques, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, are indispensable for distinguishing compounds based on their precise mass-to-charge ratios, enabling the differentiation of isobaric species and the confirmation of elemental compositions nih.govnih.gov. For this compound, HR-MS can provide accurate mass measurements to confirm the presence and extent of ¹³C enrichment and to identify potential isobaric contaminants. IM-MS is an emerging complementary technique that offers gas-phase separation based on ion shape and size, providing an orthogonal dimension for isomer differentiation that can be critical for complex hydrocarbon mixtures nih.gov. Future advancements will focus on increasing the sensitivity of HR-MS for detecting low levels of ¹³C enrichment and improving the speed and resolution of IM-MS for rapid analysis of complex samples.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS is a powerful analytical tool for determining the specific ¹³C/¹²C isotopic ratios of individual hydrocarbon molecules separated by gas chromatography chiron.nojerome-chappellaz.comthermofisher.comuwimona.edu.jm. This technique is crucial for tracing the origin and metabolic or catalytic pathways of this compound, as different formation processes can lead to distinct isotopic signatures. By coupling GC with IRMS, researchers can analyze the ¹³C incorporation patterns in this compound with high precision, allowing for the differentiation between synthesized and naturally occurring sources, or tracking its transformation in complex reaction networks thermofisher.comfmach.it. Future research will aim to enhance the sensitivity of GC-IRMS for trace analysis and develop more robust calibration methods for complex hydrocarbon matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): GC-MS remains a cornerstone for the separation and identification of volatile organic compounds, including hydrocarbons like isobutylene (B52900) cpur.inchromtech.com. When coupled with isotopic labeling, GC-MS provides a direct means to identify this compound and its related products or byproducts. LC-MS offers similar capabilities for less volatile or thermally labile compounds. The development of advanced chromatographic stationary phases and mobile phases, coupled with highly sensitive MS detectors, will continue to improve the resolution and identification power for complex mixtures containing labeled isobutylene chromtech.comnih.gov. Future efforts will focus on hyphenating these techniques with other spectroscopic methods for more comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is fundamental for structural elucidation and can distinguish between isomers based on their unique chemical environments. The strategic design of ¹³C labeling patterns in this compound can significantly simplify NMR spectra, enhance signal-to-noise ratios, and facilitate the assignment of resonances, thereby aiding in the differentiation of regioisomers or structural variants numberanalytics.comsigmaaldrich.comnih.gov. Techniques like 2D NMR (e.g., COSY, HSQC) are essential for establishing connectivity and confirming the precise location of ¹³C labels. Future research will explore novel labeling strategies and advanced NMR pulse sequences to resolve increasingly complex structures and dynamics, potentially enabling the direct observation of subtle isotopic effects on molecular conformation or reactivity.
Q & A
Basic: How can researchers ensure isotopic purity of Isobutylene-13C4 during synthesis and characterization?
Methodological Answer:
Isotopic purity is critical for accurate tracer studies. During synthesis, employ high-resolution mass spectrometry (HRMS) and ¹³C-NMR to verify the absence of unlabeled isotopes. For characterization, use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to quantify ¹³C enrichment, ensuring values align with theoretical isotopic distributions (e.g., >99% ¹³C4). Cross-reference synthetic protocols with published methods for labeled alkenes, and include raw spectral data in supplementary materials to enable peer validation .
Basic: What analytical techniques are essential for validating the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- FT-IR spectroscopy to confirm C-H and C=C bond positions.
- Isotopic ratio monitoring by NMR (e.g., ¹³C DEPT-Q NMR) to distinguish labeled carbons.
- GC-MS with isotope-selective detection to rule out isotopic scrambling.
For reproducibility, document instrument parameters (e.g., column type, ionization voltage) and calibration standards in the main text or supplementary files .
Advanced: How should researchers address discrepancies between theoretical and observed isotopic distributions in this compound kinetic studies?
Methodological Answer:
Discrepancies often arise from isotopic scrambling or side reactions. To mitigate:
- Control experiments : Compare reaction outcomes under inert vs. reactive atmospheres.
- Isotopic dilution analysis : Quantify unlabeled byproducts using LC-MS/MS.
- Computational modeling : Apply density functional theory (DFT) to predict isotopic exchange pathways.
Report uncertainties in isotopic abundance measurements (e.g., ±0.5%) and statistically assess data validity using error propagation models .
Advanced: What experimental design principles optimize the use of this compound in metabolic flux analysis?
Methodological Answer:
- Tracer pulse-chase protocols : Introduce this compound at specific metabolic nodes and track incorporation via time-resolved metabolomics .
- Compartmentalized labeling : Use microfluidic systems to isolate isotopic effects in subcellular environments.
- Multi-omics integration : Pair ¹³C flux data with transcriptomic/proteomic datasets to resolve pathway ambiguities.
Include detailed flowcharts of experimental timelines and statistical power calculations to justify sample sizes .
Basic: How can researchers verify the absence of isotopic cross-contamination in this compound storage and handling?
Methodological Answer:
- Storage : Use sealed, passivated stainless-steel cylinders to minimize adsorption.
- Handling : Implement gas-phase inert transfer systems (e.g., Swagelok® fittings) and conduct blank runs between experiments.
- Validation : Perform headspace GC-MS on storage vessels periodically to detect trace impurities. Document these protocols in the "Materials and Methods" section with explicit references to equipment specifications .
Advanced: What strategies resolve contradictions in mechanistic studies involving this compound as a probe for radical polymerization?
Methodological Answer:
Conflicting data (e.g., unexpected regioselectivity) require:
- Isotopic kinetic isotope effect (KIE) analysis : Compare reaction rates of ¹³C4-labeled vs. unlabeled monomers.
- Electron paramagnetic resonance (EPR) : Detect radical intermediates under varying initiator concentrations.
- Cross-validation : Replicate experiments with alternative initiators (e.g., AIBN vs. peroxides).
Discuss limitations of isotopic labeling in differentiating concerted vs. stepwise mechanisms, citing prior studies on alkene reactivity .
Basic: What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?
Methodological Answer:
- Detailed procedural write-ups : Specify catalyst batches, solvent drying methods, and reaction quench conditions.
- Supplementary data : Include NMR/HRMS spectra with peak assignments and purity thresholds.
- Ethical reporting : Cite prior work on labeled compound synthesis and avoid redundant methodological descriptions unless modifications are critical. Follow journal guidelines for supporting information formatting .
Advanced: How can this compound be integrated into multi-tracer studies to investigate complex reaction networks?
Methodological Answer:
- Dual-labeling : Combine ¹³C4-isobutylene with ²H or ¹⁵N tracers to track concurrent pathways.
- Data fusion : Use multivariate analysis (e.g., PCA or PLS regression) to deconvolute isotopic signatures.
- Machine learning : Train models on isotopic datasets to predict branching ratios in catalytic cycles.
Address potential signal overlap in mass spectrometry by optimizing chromatographic separation (e.g., UPLC with HILIC columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
